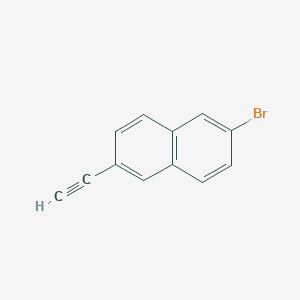amino}ethan-1-ol CAS No. 159346-86-8](/img/no-structure.png)
2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{(4R)-4-aminopentylamino}ethan-1-ol” is a colorless and pure liquid that can be used as a pharmaceutical intermediate . It has a molecular formula of C9H22N2O and a molecular weight of 174.28 .
Physical And Chemical Properties Analysis
“2-{(4R)-4-aminopentylamino}ethan-1-ol” has a boiling point of 93 °C (Press: 0.6 Torr), a density of 0.935, and a refractive index of 1.470-1474 . Its pKa is predicted to be 14.76±0.10 .Aplicaciones Científicas De Investigación
Ethyl carbamate in Foods and Beverages
Ethyl carbamate (EC), also known as urethane, is a compound found in low levels in many fermented foods and beverages. It has been classified as "probably carcinogenic to humans" (Group 2A) by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. The presence of ethyl carbamate raises health concerns due to its genotoxic and carcinogenic properties across several species. Its occurrence prompts the need for careful monitoring and control in food and beverage production to minimize health risks. This review highlights the importance of understanding the chemical mechanisms leading to ethyl carbamate formation and exploring preventive methods to reduce its levels in consumables (Weber & Sharypov, 2009).
Applications of TOAC in Peptide Studies
2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) is an example of a spin label used in scientific research to study peptides. TOAC's rigid cyclic structure, when incorporated into peptides, provides insights into backbone dynamics and secondary structures. It has been applied in various studies including EPR spectroscopy, X-ray crystallography, and NMR, to explore peptide interactions with membranes, proteins, and nucleic acids. The use of TOAC demonstrates the potential for specific amino acid derivatives to significantly contribute to our understanding of peptide behavior and function (Schreier et al., 2012).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol' involves the reaction of 2-chloroethanol with N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "2-chloroethanol", "N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-chloroethanol is reacted with N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in water to yield the desired compound, 2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol." ] } | |
Número CAS |
159346-86-8 |
Nombre del producto |
2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol |
Fórmula molecular |
C9H22N2O |
Peso molecular |
174.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



